(4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid (4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681407
InChI: InChI=1S/C16H13NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)/t13-,14+/m1/s1
SMILES:
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol

(4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid

CAS No.:

Cat. No.: VC16681407

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

(4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid -

Specification

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
IUPAC Name (4R,5S)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C16H13NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)/t13-,14+/m1/s1
Standard InChI Key BPBOFBFRBITMMR-KGLIPLIRSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC=C3)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 4,5-dihydrooxazole (oxazoline) core, a partially saturated oxazole variant. Key structural elements include:

  • Stereochemistry: The (4R,5S) configuration ensures spatial arrangement critical for biological interactions.

  • Substituents: Two phenyl groups at positions 2 and 4, and a carboxylic acid (-COOH) at position 5 .

  • Heterocyclic Ring: The oxazoline ring (C₃H₅NO) provides rigidity and electronic diversity, influencing reactivity .

Table 1: Key Molecular Data

PropertyValue (Source)Value (Source )
Molecular FormulaC₁₆H₁₅NO₃C₁₆H₁₃NO₃
Molecular Weight (g/mol)285.29267.28
CAS Registry Number849831-77-2849831-77-2

Physicochemical Properties

Stability and Reactivity

  • Acid-Base Behavior: The carboxylic acid group (pKa ~2–3) enables salt formation under basic conditions, enhancing solubility .

  • Thermal Stability: Decomposition above 200°C is typical for oxazoline derivatives, though specific data for this compound are lacking.

  • Stereochemical Influence: The (4R,5S) configuration reduces ring strain compared to alternative stereoisomers, improving stability.

Spectroscopic Characterization

  • NMR: 1{}^{1}H NMR would show signals for phenyl protons (δ 7.2–7.5 ppm), oxazoline ring protons (δ 4.0–5.5 ppm), and carboxylic acid protons (δ 10–12 ppm).

  • Mass Spectrometry: Expected molecular ion peaks at m/z 285.29 (C₁₆H₁₅NO₃) or 267.28 (C₁₆H₁₃NO₃), depending on hydration .

Applications in Medicinal Chemistry

Role in Paclitaxel Synthesis

Paclitaxel, a microtubule-stabilizing chemotherapeutic, incorporates a complex side chain critical for activity. (4R,5S)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid serves as a precursor to this side chain, contributing to:

  • Enhanced Solubility: The carboxylic acid group facilitates formulation modifications.

  • Target Binding: Stereochemistry aligns with tubulin’s hydrophobic binding pocket, improving affinity.

Challenges and Future Directions

Synthetic Optimization

Current methods yield moderate quantities, necessitating:

  • Catalytic Asymmetric Synthesis: To improve enantiomeric excess (ee) and reduce waste.

  • Continuous Flow Systems: For scalable production, as suggested by .

Biological Evaluation

Despite its role in paclitaxel synthesis, the compound’s standalone bioactivity remains unexplored. Future studies should assess:

  • Cytotoxicity: Against cancer cell lines.

  • Enzymatic Interactions: With targets like cyclooxygenase or histone deacetylases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator